molecular formula C11H10Cl2N6O B2903561 2,4-dichloro-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide CAS No. 338405-19-9

2,4-dichloro-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide

Cat. No. B2903561
CAS RN: 338405-19-9
M. Wt: 313.14
InChI Key: VOKJNQXPLXPALN-UHFFFAOYSA-N
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Description

2,4-Dichloro-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide (DCEB) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in research and development. DCEB is a potent inhibitor of the enzyme β-secretase, and is being studied for its potential use in the treatment of Alzheimer’s disease. DCEB has also been used in the study of other biological processes, such as the regulation of gene expression and the inhibition of inflammation.

Scientific Research Applications

Antifungal Activity

The compound has demonstrated antifungal properties in research studies . It inhibits the growth of fungal pathogens, making it a potential candidate for developing antifungal drugs. Further investigations are needed to understand its mechanism of action and optimize its efficacy.

Molecular Docking Studies

Researchers have conducted molecular docking studies to explore the interactions between this compound and specific protein targets. These studies provide insights into its binding affinity, potential drug-receptor interactions, and structural features that contribute to its activity . Such information is crucial for drug design and optimization.

Chemical Properties and Structure-Activity Relationships

Understanding the chemical properties, such as melting point, boiling point, and molecular weight, is essential for designing synthesis routes and predicting its behavior in various environments. Additionally, investigating structure-activity relationships helps identify key functional groups responsible for its biological effects .

Pharmaceutical Testing

As a reference standard, this compound is valuable for pharmaceutical testing. Researchers use it as a benchmark to validate analytical methods, assess purity, and ensure accurate results in drug development and quality control .

Cold-Chain Transportation

Given its potential applications in pharmaceuticals, ensuring proper handling during transportation is critical. The compound is used in cold-chain logistics to maintain its stability and integrity .

properties

IUPAC Name

N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N6O/c12-7-1-2-8(9(13)3-7)11(20)18-17-10(14)4-19-6-15-5-16-19/h1-3,5-6H,4H2,(H2,14,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKJNQXPLXPALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NN=C(CN2C=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)N/N=C(/CN2C=NC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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